N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the reaction of 2-amino-1,3-benzoxazole with 2-methyl-3-nitrobenzoic acid, followed by reduction and subsequent coupling with 4-ethoxybenzoyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and benzamide moieties. .
Scientific Research Applications
Medicine: It has shown promising anticancer activity in vitro, particularly against human colorectal carcinoma cell lines. Additionally, it has potential anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells . The compound also disrupts mitochondrial membrane potential, further contributing to its antiproliferative effects . Additionally, it may inhibit specific enzymes and receptors involved in microbial growth and inflammation .
Comparison with Similar Compounds
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer activity but has a different mechanism of action and target specificity.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity, this compound targets the enzyme inhA in Mycobacterium tuberculosis.
3-benzoxazol-2-yl-coumarins: These compounds are used for their fluorescent properties and have applications in material science.
This compound stands out due to its unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C23H20N2O3 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-17-13-11-16(12-14-17)22(26)24-19-9-6-7-18(15(19)2)23-25-20-8-4-5-10-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
QHKITALJMZGNOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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